![molecular formula C15H13N5O5 B3028194 2-[2-(Benzyloxycarbonylamino)-6-hydroxy-purin-9-yl]acetic acid CAS No. 169287-69-8](/img/structure/B3028194.png)
2-[2-(Benzyloxycarbonylamino)-6-hydroxy-purin-9-yl]acetic acid
Übersicht
Beschreibung
The compound 2-[2-(Benzyloxycarbonylamino)-6-hydroxy-purin-9-yl]acetic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar purine derivatives. For instance, the first paper describes a novel precursor for 2,6-diaminopurine CDK inhibitors, which are structurally related to purine-based compounds . The second paper discusses the synthesis of a thiazolyl acetic acid derivative, which, while not a purine, represents a class of heterocyclic compounds that often require similar synthetic strategies .
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step reactions, as indicated by the first paper, which utilized the Traube purine synthesis method to prepare a 2-(benzylsulfanyl)hypoxanthine intermediate . This method could potentially be adapted for the synthesis of 2-[2-(Benzyloxycarbonylamino)-6-hydroxy-purin-9-yl]acetic acid by modifying the functional groups attached to the purine core. The paper also mentions the use of catalytic acid for the introduction of arylamines and a regioselective Mitsunobu N-9 alkylation, which could be relevant for modifying the purine at the N-9 position .
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their biological activity. The first paper provides insights into the characterization of the purine template and intermediates using modern spectroscopic techniques and single-crystal X-ray diffraction . These techniques would be essential for confirming the structure of 2-[2-(Benzyloxycarbonylamino)-6-hydroxy-purin-9-yl]acetic acid, ensuring that the desired modifications have been successfully made to the purine core.
Chemical Reactions Analysis
The chemical reactivity of purine derivatives can be complex due to the presence of multiple reactive sites. The first paper describes the oxidative cleavage of a 2-(benzylsulfanyl) leaving group with an aliphatic amine . This type of reaction could be relevant if similar leaving groups are present in the synthesis of 2-[2-(Benzyloxycarbonylamino)-6-hydroxy-purin-9-yl]acetic acid. The paper also mentions the synthesis of Purvalanol A, a potent CDK inhibitor, which suggests that the purine derivatives synthesized can be further reacted to produce biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives like solubility, melting point, and stability are important for their practical application. While the provided papers do not directly discuss these properties for 2-[2-(Benzyloxycarbonylamino)-6-hydroxy-purin-9-yl]acetic acid, the methodologies described for characterizing intermediates and final products would be applicable . The second paper discusses the optimization of reaction conditions, which is critical for achieving high yields and purity in the synthesis of complex organic molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Base Substituted Hydroxypropanoic and Butenoic Acids Synthesis : The alkylation of chloropurine with bromoacetaldehyde diethyl acetal and subsequent reactions, including hydrolysis and interaction with malonic acid, led to the synthesis of hydroxypropanoic acids and butenoic acids. This research offers insights into purine chemistry and the potential for creating novel derivatives for further pharmacological exploration (Doláková, Masojídková, & Holý, 2003).
Immunobiological Activity
- Immunostimulatory Potency : Studies on base substituted 2-amino-3-(purin-9-yl)propanoic acids have shown significant immunostimulatory and immunomodulatory potency, with certain compounds enhancing the secretion of chemokines RANTES and MIP-1alpha, highlighting their potential in immunological research and therapy (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).
Antimicrobial Activities
- In vitro Antimicrobial Activities : The synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and their testing against various bacteria demonstrated potential antimicrobial properties. This suggests their use as a basis for developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Crystal Engineering
- Metal Complex Formation : Research on modified purine ligands, such as 2-(2-amino-9H-purin-9-yl) acetic acid and its interaction with transition metal ions, has resulted in the formation of complex structures like dimers, metallaquartets, and halide-bridged clusters. These findings contribute to the field of crystal engineering and could have implications for materials science and catalysis (Mohapatra & Verma, 2016).
Peptide Nucleic Acid (PNA) Monomers
- PNA Monomer Synthesis : The optimization of the synthesis of peptide nucleic acid purine monomers presents an important development for molecular biology, offering tools for genetic diagnosis, biosensor probes, and potentially therapeutic agents. This research optimizes methods for obtaining protected carboxymethyl purine bases, crucial for the synthesis of PNA monomers (Abdelbaky, Prokhorov, Gnuskova, Esipova, & Kirillova, 2019).
Eigenschaften
IUPAC Name |
2-[6-oxo-2-(phenylmethoxycarbonylamino)-1H-purin-9-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O5/c21-10(22)6-20-8-16-11-12(20)17-14(18-13(11)23)19-15(24)25-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,21,22)(H2,17,18,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQMFGXJLNMTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC3=C(C(=O)N2)N=CN3CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301141852 | |
| Record name | 1,6-Dihydro-6-oxo-2-[[(phenylmethoxy)carbonyl]amino]-9H-purine-9-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Benzyloxycarbonylamino)-6-hydroxy-purin-9-yl]acetic acid | |
CAS RN |
169287-69-8 | |
| Record name | 1,6-Dihydro-6-oxo-2-[[(phenylmethoxy)carbonyl]amino]-9H-purine-9-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169287-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dihydro-6-oxo-2-[[(phenylmethoxy)carbonyl]amino]-9H-purine-9-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



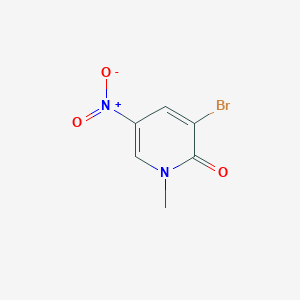
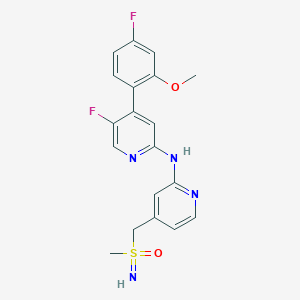
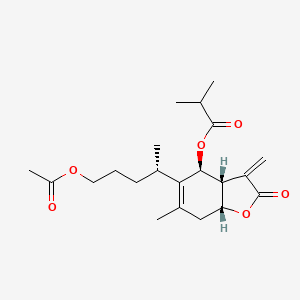


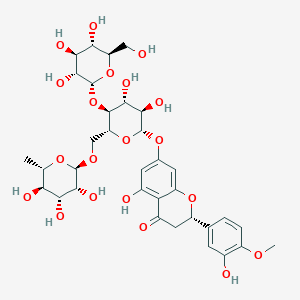

![9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol](/img/structure/B3028123.png)
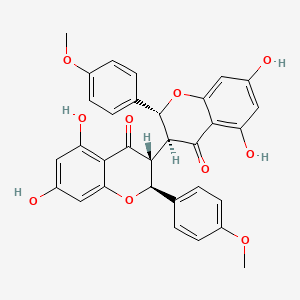
![6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B3028125.png)
![Dibenzo[B,D]furan-1-ylboronic acid](/img/structure/B3028129.png)
![(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3028130.png)
![2-Dodecyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028131.png)
